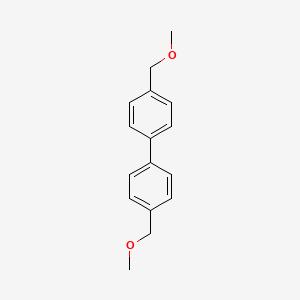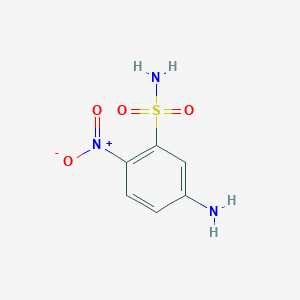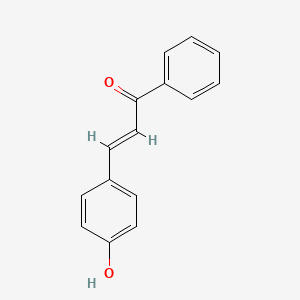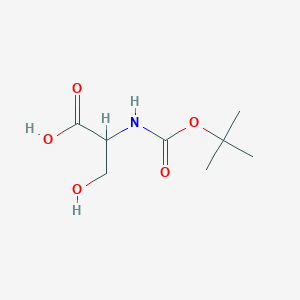
YK11
概要
説明
YK11, also known as this compound, is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate is 430.23553880 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Diversity and Synthesis
- The compound is involved in the molecular diversity of cyclization reactions, particularly in the synthesis of functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] and 3-oxospiro[indoline-3,2′-phenanthrenes], which are important in chemical synthesis (Lu et al., 2016).
Chemical Transformations
- This chemical is part of studies exploring uncommon transformations of related compounds, leading to various derivatives depending on the bases applied, which is crucial for developing new synthetic routes (Ivanova et al., 2006).
Synthesis of Heterocyclic Compounds
- It is used in the synthesis of methyl 8-methoxy-2-oxospiro[4.5]deca-6,8-diene-3-carboxylate, indicating its role in creating spirocyclic compounds, a vital aspect of organic chemistry (Pearson, 1979).
Application in Organic Synthesis
- The compound plays a role in the chemo- and stereoselective C-H insertion reaction catalyzed by dirhodium(II), demonstrating its importance in organic synthesis to create highly functionalized cyclopentane (Yakura et al., 1999).
Involvement in Diels-Alder Reactions
- It is crucial in Diels-Alder reactions, a common method used in organic synthesis to create complex molecules, including nitrogen-containing polycycles (Nicolaides et al., 1994).
作用機序
Target of Action
YK11 primarily targets androgen receptors in muscle tissue. These receptors play a crucial role in muscle growth and development. Unlike traditional SARMs, this compound has a steroidal backbone, but it still selectively activates the androgen receptor .
Mode of Action
Once this compound binds to the androgen receptors, it exerts tissue-selective anabolic activity. It acts as a partial agonist, similar to dihydrotestosterone (DHT). This interaction initiates a cascade of biochemical events that ultimately lead to increased protein synthesis and muscle growth .
Biochemical Pathways
This compound’s effects are mediated through androgen receptor activation and its induction of Follistatin expression. Follistatin is a protein that inhibits myostatin, a natural barrier to muscle growth. By increasing Follistatin levels, this compound removes this limitation and promotes muscle development .
Pharmacokinetics
Temporary natural testosterone suppression is a common side effect .
Result of Action
The molecular and cellular effects of this compound include enhanced protein synthesis, increased muscle mass, and potentially improved bone formation. Users often report substantial gains in muscle size and strength .
Action Environment
Environmental factors can influence this compound’s efficacy and stability. Researchers and bodybuilders alike are still uncovering the full scope of this compound’s potential applications .
Safety and Hazards
生化学分析
Biochemical Properties
YK11 plays a crucial role in biochemical reactions by interacting with androgen receptors in muscle tissue. It binds to these receptors and initiates a cascade of biochemical events that lead to increased protein synthesis and muscle growth. Additionally, this compound functions as a myostatin inhibitor. Myostatin is a protein that acts as a negative regulator of muscle growth. By inhibiting myostatin, this compound removes one of the body’s natural barriers to muscle growth, allowing for potentially greater gains in muscle size and strength .
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances muscle cell proliferation and differentiation, leading to increased muscle mass. This compound also affects cell signaling pathways, particularly those involved in muscle growth and development. It has been shown to upregulate the expression of genes associated with muscle hypertrophy and downregulate genes that inhibit muscle growth. Furthermore, this compound impacts cellular metabolism by increasing the uptake of nutrients and enhancing protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to androgen receptors in muscle tissue. This binding triggers a series of intracellular signaling pathways that promote muscle growth. This compound also inhibits myostatin, a protein that limits muscle growth, by binding to it and preventing its activity. This dual action of this compound as both a SARM and a myostatin inhibitor sets it apart from other compounds in its class. Additionally, this compound has been shown to influence gene expression, leading to increased production of proteins involved in muscle growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound promotes rapid muscle growth and increased protein synthesis. Its stability and degradation over time can affect its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained muscle growth, but the compound’s stability and potential degradation products need to be carefully monitored to ensure consistent results. Long-term effects on cellular function, such as changes in gene expression and protein synthesis, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes muscle growth and enhances strength without significant adverse effects. At higher doses, this compound can lead to toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where a certain dosage is required to achieve the desired muscle growth, but exceeding this threshold can result in adverse effects. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to muscle growth and development. It interacts with enzymes and cofactors that regulate protein synthesis and degradation. This compound has been shown to increase metabolic flux towards muscle protein synthesis, leading to enhanced muscle growth. Additionally, this compound affects metabolite levels, such as amino acids and nucleotides, which are essential for muscle cell proliferation and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into muscle cells, where it exerts its effects. This compound’s localization and accumulation within muscle tissue are crucial for its efficacy. Studies have shown that this compound is preferentially taken up by muscle cells, leading to targeted muscle growth and minimal effects on other tissues .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus of muscle cells, where it interacts with androgen receptors and other biomolecules. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective action. The compound’s localization within muscle cells is essential for its ability to promote muscle growth and inhibit myostatin activity .
特性
IUPAC Name |
methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
![N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3028887.png)

![(2S)-4-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B3028889.png)


![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)



![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)



